molecular formula C7H11ClN2O B6281820 3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride CAS No. 2287287-82-3

3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride

Katalognummer: B6281820
CAS-Nummer: 2287287-82-3
Molekulargewicht: 174.63 g/mol
InChI-Schlüssel: OQMVVVBQXAYNMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride is a heterocyclic compound that features both azetidine and oxazole rings These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride typically involves multiple steps. One common method starts with the preparation of azetidine derivatives through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This is followed by the formation of the oxazole ring through cyclization reactions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of azetidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidine and oxazole derivatives, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine and oxazole rings play crucial roles in binding to these targets, leading to the modulation of various biological pathways. This can result in the inhibition or activation of specific enzymes, affecting cellular processes and leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azetidine derivatives: Compounds like azetidine-2-carboxylic acid share the azetidine ring structure.

    Oxazole derivatives: Compounds such as 2-methyl-4,5-dihydro-1,3-oxazole have similar oxazole ring structures.

Uniqueness

3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride is unique due to the combination of both azetidine and oxazole rings in its structure. This dual-ring system provides distinct chemical and biological properties that are not commonly found in other compounds. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications.

Eigenschaften

CAS-Nummer

2287287-82-3

Molekularformel

C7H11ClN2O

Molekulargewicht

174.63 g/mol

IUPAC-Name

3-(azetidin-3-yl)-4-methyl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-5-4-10-9-7(5)6-2-8-3-6;/h4,6,8H,2-3H2,1H3;1H

InChI-Schlüssel

OQMVVVBQXAYNMC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CON=C1C2CNC2.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.